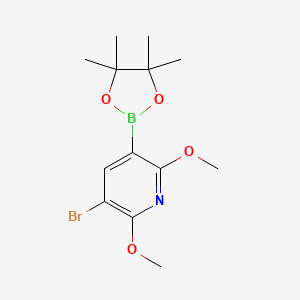
3,5-dibromothiophene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromothiophene-2-carbonitrile is an organic compound with the molecular formula C5HBr2NS and a molecular weight of 266.94 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and a nitrile group at the 2 position on the thiophene ring .
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dibromothiophene-2-carbonitrile can be synthesized through various methods. One common synthetic route involves the bromination of thiophene-2-carbonitrile. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反应分析
Types of Reactions
3,5-Dibromothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, where the bromine atoms are replaced with aryl or vinyl groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or dimethylformamide (DMF).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using hydrogen gas and a metal catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted thiophene derivatives with various functional groups.
Coupling Reactions: Formation of biaryl or vinyl-thiophene derivatives.
Reduction Reactions: Formation of 3,5-dibromothiophene-2-amine.
科学研究应用
3,5-Dibromothiophene-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 3,5-dibromothiophene-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products . In material science, its electronic properties are exploited to develop conductive materials . In medicinal chemistry, its biological activity is investigated to understand its interaction with molecular targets and pathways .
相似化合物的比较
Similar Compounds
2,5-Dibromothiophene: Similar structure but lacks the nitrile group, making it less versatile in certain reactions.
3,4-Dibromothiophene-2,5-dicarboxaldehyde: Contains aldehyde groups instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
3,5-Dibromothiophene-2-carbonitrile is unique due to the presence of both bromine atoms and a nitrile group, which allows for a wide range of chemical transformations and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research .
属性
CAS 编号 |
111860-05-0 |
|---|---|
分子式 |
C5HBr2NS |
分子量 |
266.94 g/mol |
IUPAC 名称 |
3,5-dibromothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HBr2NS/c6-3-1-5(7)9-4(3)2-8/h1H |
InChI 键 |
IPVQQXOGNXCTAA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1Br)C#N)Br |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



